N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Description
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H20N4O4S2 and its molecular weight is 420.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, primarily targets the VEGFR1 . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), a protein that plays a crucial role in angiogenesis, the process of new blood vessel formation .
Mode of Action
The compound inhibits VEGFR1, thereby blocking the binding of VEGF to its receptor . This inhibition prevents the activation of the downstream signaling pathways that promote angiogenesis . The compound also inhibits the P-glycoprotein efflux pump (MDR1, ABCB1), which is often associated with multi-drug resistance in cancer cells .
Biochemical Pathways
By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, leading to the suppression of angiogenesis . This can result in the reduction of blood supply to tumors, thereby inhibiting their growth . The inhibition of the P-glycoprotein efflux pump can enhance the intracellular concentration of other chemotherapeutic drugs, improving their efficacy .
Pharmacokinetics
The compound’s ability to inhibit the p-glycoprotein efflux pump suggests that it may enhance the bioavailability of other drugs by preventing their expulsion from cells .
Result of Action
The compound has shown potent growth inhibition properties against various cancer cell lines, including HeLa, A549, and MCF-7 . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . The compound’s dual inhibition of VEGFR and P-gp efflux pumps demonstrates its potential as a multi-drug resistance-reversal agent .
Biological Activity
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the benzo[d][1,3]dioxole moiety with thiadiazole and cyclohexanecarboxamide structures. The synthetic pathway often includes:
- Formation of the benzo[d][1,3]dioxole derivative : This is achieved through reactions involving phenolic compounds and appropriate reagents.
- Thiadiazole ring formation : The introduction of the thiadiazole moiety is typically conducted via cyclization reactions involving hydrazine derivatives.
- Final assembly : The final product is obtained through coupling reactions that link the cyclohexanecarboxamide to the thiadiazole derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring the benzo[d][1,3]dioxole and thiadiazole moieties. For instance:
- Cytotoxicity Assays : A compound similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values ranged from 1.54 µM to 4.52 µM, indicating a strong antiproliferative effect compared to standard chemotherapeutic agents like doxorubicin .
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Mechanisms of Action : The anticancer mechanisms were investigated through several assays:
- EGFR Inhibition : The compound was found to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Assessment : Annexin V-FITC assays indicated that the compound induced apoptosis in cancer cells via mitochondrial pathways, as evidenced by alterations in Bax and Bcl-2 protein levels .
Antimicrobial Activity
Compounds containing the thiadiazole moiety have also been reported to exhibit antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazole possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives demonstrated zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
Case Studies
Several case studies have been documented regarding the biological evaluation of similar compounds:
- Study on Thiourea Derivatives : Research focused on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives showed promising anticancer activity with low toxicity towards normal cell lines. These compounds exhibited selective cytotoxicity against cancer cells while sparing healthy cells .
- Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer efficacy. Notably, some compounds displayed IC50 values comparable to established anticancer drugs while demonstrating lower toxicity profiles .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c23-15(19-12-6-7-13-14(8-12)26-10-25-13)9-27-18-22-21-17(28-18)20-16(24)11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVQKIIPOPUJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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